molecular formula C11H9F2NO4 B2940394 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid CAS No. 885524-97-0

4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid

Cat. No.: B2940394
CAS No.: 885524-97-0
M. Wt: 257.193
InChI Key: KPONUKNKUYUEGQ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a difluoromethoxy group at position 4 and a methoxy group at position 5 of the indole ring. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methoxy group may contribute to hydrogen-bonding interactions critical for target engagement .

Properties

IUPAC Name

4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO4/c1-17-8-3-2-6-5(9(8)18-11(12)13)4-7(14-6)10(15)16/h2-4,11,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPONUKNKUYUEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions. Key mechanisms include:

Reaction TypeConditions/ReagentsProductsMechanism
Thermal Decarboxylation Heating at 150–200°C4-(difluoromethoxy)-5-methoxy-1H-indoleElimination of CO₂ via radical intermediates .
Halodecarboxylation AgNO₃/I₂ or Br₂ in polar solvents4-(difluoromethoxy)-5-methoxy-1H-indole-2-halideAcyl hypohalite formation, followed by radical decarboxylation and halogen abstraction .

Decarboxylative coupling with aryl halides has been reported for similar indole derivatives under palladium catalysis, yielding biaryl products .

Functionalization of the Carboxylic Acid Group

The carboxylic acid participates in classical derivatization reactions:

Reaction TypeReagents/ConditionsProductsNotes
Esterification ROH (alcohols), H₂SO₄ or DCCAlkyl/aryl esters (e.g., methyl ester)High yields (>85%) under mild conditions .
Amidation Amines (R-NH₂), EDCI/HOBtAmide derivativesUsed to enhance bioavailability in drug design.
Reduction LiAlH₄4-(difluoromethoxy)-5-methoxy-1H-indole-2-methanolRarely employed due to competing ring reduction.

Electrophilic Substitution on the Indole Ring

The electron-rich indole ring undergoes regioselective substitutions:

PositionReactionReagentsProducts
C-3 BrominationNBS (N-bromosuccinimide), AIBN3-bromo derivative
C-5/C-7 NitrationHNO₃/H₂SO₄Nitro-substituted indoles

The difluoromethoxy group at C-4 exerts an electron-withdrawing effect, moderately deactivating the ring.

Difluoromethoxy Group (OCHF₂)

  • Hydrolysis : Resistant under neutral conditions but cleaved by strong bases (e.g., NaOH, 100°C) to yield phenolic derivatives .

  • Radical Stability : Participates in radical chain reactions, enabling C–H functionalization .

Methoxy Group (OCH₃)

  • Demethylation : BBr₃ in DCM removes methyl groups, forming hydroxylated indoles.

Oxidation and Reduction Pathways

Target SiteReactionConditionsProducts
Indole Ring Oxidation with KMnO₄Acidic conditionsOxindole or quinone derivatives
Carboxylic Acid Reduction to alcoholLiAlH₄2-hydroxymethyl indole

The difluoromethoxy group enhances oxidative stability compared to non-fluorinated analogues .

Supramolecular Interactions

Cyclic dimerization via O–H∙∙∙O hydrogen bonds between carboxylic acid groups is observed in crystalline states, influencing solubility and reactivity .

Comparative Reactivity of Structural Analogues

CompoundStructural DifferenceReactivity Contrast
5-Methoxy-1H-indole-2-carboxylic acidLacks difluoromethoxyHigher electrophilic substitution rates at C-3 .
4-(Difluoromethoxy)-1H-indole-2-carboxylic acidLacks 5-methoxyReduced steric hindrance in decarboxylation .

Scientific Research Applications

4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Indole-2-carboxylic acid derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid 4-OCHF₂, 5-OCH₃ 273.19* High lipophilicity (logP ~2.8†), potential BBB permeability, metabolic stability
5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) 5-OCH₃ 191.18 Forms cyclic hydrogen-bonded dimers; neuroprotective, anti-Alzheimer activity
4-Chloro-5-fluoro-1H-indole-2-carboxylic acid 4-Cl, 5-F 229.61 Increased metabolic stability; halogen effects enhance target binding
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, COOEt 235.23 Prodrug form; improved oral absorption (higher logP than acid)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃ 225.64 Steric hindrance from methyl group reduces dimer formation; altered solubility

*Calculated based on formula C₁₁H₉F₂NO₄. †Estimated using substituent contributions (OCHF₂: +0.5, OCH₃: +0.2 vs. H).

Key Observations:
  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., Cl, F, OCHF₂) : Enhance metabolic stability and binding affinity to hydrophobic targets. Difluoromethoxy (OCHF₂) provides greater lipophilicity than methoxy (OCH₃) or chloro (Cl) .
    • Hydrogen-Bonding Capacity : MI2CA forms cyclic dimers via O−H⋯O interactions, which may reduce solubility but stabilize crystalline forms. The difluoromethoxy group in the target compound likely disrupts such interactions, increasing amorphous character and bioavailability .
Key Insights:
  • Fluorine and Difluoromethoxy: Fluorine substitution (e.g., in 5-fluoroindoles) is associated with improved pharmacokinetics and target affinity.
  • Methoxy Group : Retained in MI2CA and the target compound, this group is critical for interactions with enzymes or receptors involved in oxidative stress pathways .

Biological Activity

4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique indole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. The presence of difluoromethoxy and methoxy groups enhances its chemical properties, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N2O4C_{12}H_{10}F_2N_2O_4, with a molecular weight of approximately 257.19 g/mol. The indole moiety is a bicyclic structure that contributes to the compound's biological activity.

Property Value
Molecular FormulaC12H10F2N2O4C_{12}H_{10}F_2N_2O_4
Molecular Weight257.19 g/mol
StructureIndole-based

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Preliminary studies suggest potential activities such as:

  • Antitumor Activity : The compound has been evaluated for its ability to inhibit tumor growth, showing promising results in vitro against various cancer cell lines.
  • Enzyme Inhibition : It demonstrates inhibitory effects on several enzymes, including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in cancer metabolism and immune response modulation.

Case Studies

  • Inhibition of IDO and TDO : A study reported that derivatives of indole-2-carboxylic acid, including those with difluoromethoxy substitutions, exhibited IC50 values in the micromolar range against IDO and TDO. For example, compounds structurally similar to this compound showed IC50 values ranging from 8.48 µM to 3.53 µM, indicating their potential as therapeutic agents in cancer treatment .
  • Antimicrobial Properties : Another study explored the antimicrobial activity of several indole derivatives, including those with difluoromethoxy groups. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their utility as antimicrobial agents .

Structure-Activity Relationship (SAR)

The unique combination of difluoromethoxy and methoxy groups on the indole framework may enhance biological activities compared to other analogues. The following table summarizes the structural features and biological activities of related compounds:

Compound Name Structural Features Unique Attributes
This compoundIndole core with difluoromethoxy and methoxyPotentially enhanced bioactivity due to fluorine substituents
5-Methoxyindole-2-carboxylic acidIndole core with methoxyLacks difluoromethoxy group
4-Methoxyindole-2-carboxylic acidIndole core with methoxyDoes not contain fluorine substituents

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Binding Affinity : Interaction studies reveal that this compound binds effectively to various biological macromolecules, influencing cellular pathways and gene expression.
  • Enzyme Interactions : The presence of electron-withdrawing groups like difluoromethoxy enhances binding interactions through hydrogen bonding or other non-covalent interactions with target enzymes .

Q & A

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24 hours.
  • LC-MS/MS analysis : Use a Q-TOF mass spectrometer in negative ion mode to identify hydrolyzed products (e.g., loss of difluoromethoxy group at high pH) .

How can researchers optimize reaction yields in large-scale synthesis?

Q. Basic Research Focus

  • Catalyst screening : Pd(OAc)₂/Xantphos improves coupling reactions for indole intermediates.
  • Process intensification : Continuous flow reactors enhance mixing and heat transfer during exothermic steps (e.g., diazotization) .
  • Yield tracking : Monitor via inline FTIR to detect intermediates and adjust reagent stoichiometry in real time .

What mechanisms explain unexpected byproducts in cross-coupling reactions?

Advanced Research Focus
Common issues include:

  • Homocoupling : Catalytic Pd⁰ species can induce dimerization. Add 1,10-phenanthroline to suppress this side reaction.
  • Protodecarboxylation : Under basic conditions, the carboxylic acid may decarboxylate. Use milder bases (e.g., K₂CO₃ instead of NaOH) .

How do steric and electronic factors affect binding affinity in target protein studies?

Q. Advanced Research Focus

  • Docking simulations : AutoDock Vina predicts binding modes, highlighting clashes between the difluoromethoxy group and hydrophobic pockets.
  • SAR analysis : Compare with analogs (e.g., 5-methoxy-1H-indole-2-carboxylic acid) to quantify the contribution of fluorine atoms to binding energy .

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